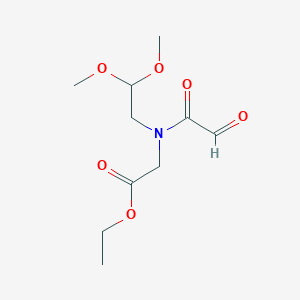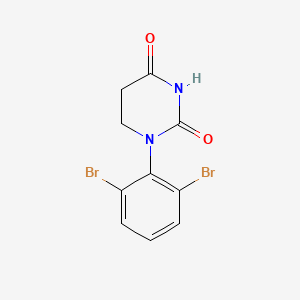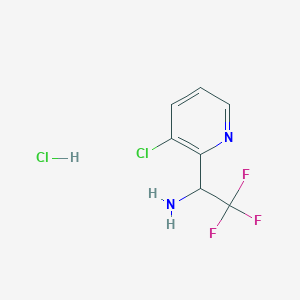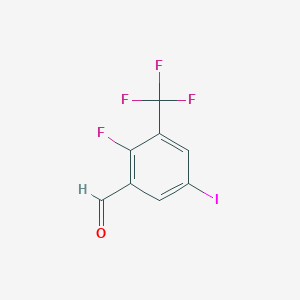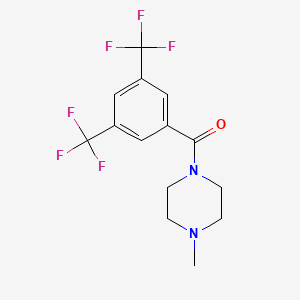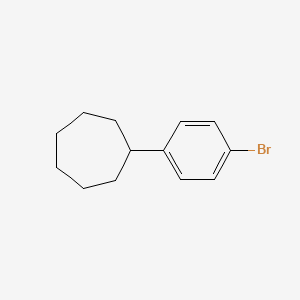
(4-Bromophenyl)cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)cycloheptane is an organic compound with the molecular formula C13H17Br It consists of a cycloheptane ring substituted with a 4-bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-Bromophenyl)cycloheptane involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques to enhance production rates .
化学反应分析
Types of Reactions
(4-Bromophenyl)cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The aromatic ring or the cycloheptane ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cycloheptane derivative .
科学研究应用
(4-Bromophenyl)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new therapeutic agents.
Industry: It serves as a nonpolar solvent and an intermediate in the manufacture of various chemicals and pharmaceutical drugs
作用机制
The mechanism by which (4-Bromophenyl)cycloheptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The bromine atom and the cycloheptane ring can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Cycloheptane: A simple cycloalkane with the formula C7H14, used as a nonpolar solvent.
(4-Bromophenyl)cyclohexane: Similar to (4-Bromophenyl)cycloheptane but with a six-membered ring instead of a seven-membered ring.
(4-Bromophenyl)cyclooctane: Contains an eight-membered ring, offering different steric and electronic properties.
Uniqueness
This compound is unique due to its seven-membered ring, which provides distinct conformational flexibility and reactivity compared to its six- and eight-membered counterparts.
属性
分子式 |
C13H17Br |
|---|---|
分子量 |
253.18 g/mol |
IUPAC 名称 |
(4-bromophenyl)cycloheptane |
InChI |
InChI=1S/C13H17Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6H2 |
InChI 键 |
KYPPJXFQNPJHIP-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-amino-4'-cyano-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773354.png)
![Methyl 4-amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14773364.png)
![2-[(Naphthalen-1-yl)methoxy]propanedinitrile](/img/structure/B14773370.png)
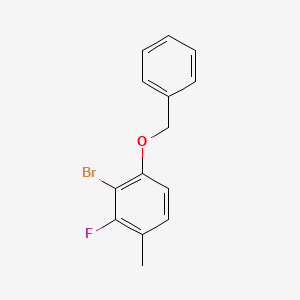
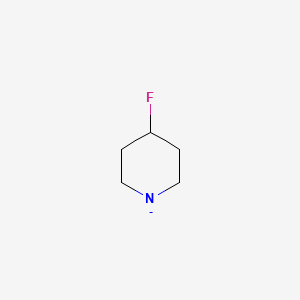
![3-Amino-4-(2-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14773391.png)
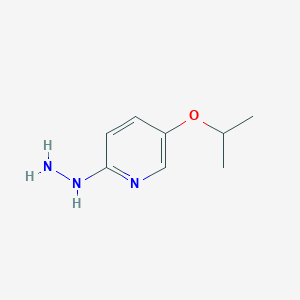
![2-amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14773397.png)
![Tert-butyl 7-(2-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14773401.png)
